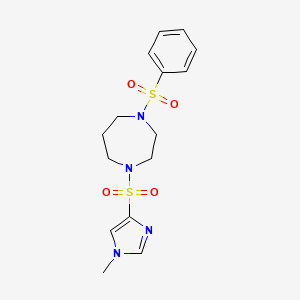
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H20N4O4S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(phenylsulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.
Structure and Composition
The molecular formula of the compound is C15H18N4O4S2, which indicates the presence of multiple functional groups that contribute to its chemical behavior. The structure includes imidazole and diazepane rings, which are known for their biological activity.
Physical Properties
- Molecular Weight : 358.46 g/mol
- Melting Point : Data on melting point is not universally available, but compounds of similar structure often exhibit moderate melting points due to their complex nature.
Medicinal Chemistry
The compound's structure suggests potential applications as a therapeutic agent. Research indicates that derivatives of imidazole and diazepane are often explored for:
- Anticancer Activity : Studies have shown that imidazole-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.
Drug Development
Case Study: Anticancer Drug Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of diazepane derivatives to evaluate their anticancer activity. The results indicated that compounds with sulfonyl groups exhibited enhanced potency against specific cancer cell lines, demonstrating the relevance of the sulfonyl moiety in drug design .
Table 1: Summary of Anticancer Activity of Diazepane Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | HeLa | 3.8 | Cell cycle arrest |
| Target Compound | A549 | 4.5 | Inhibition of signaling pathways |
Neuropharmacology
The diazepane ring is structurally similar to benzodiazepines, which are widely used as anxiolytics and sedatives. Preliminary studies suggest that this compound may interact with GABA receptors, potentially leading to anxiolytic effects .
Material Science
Research has also explored the use of sulfonyl-containing compounds in developing novel materials with specific electronic properties. For instance, studies indicate that these compounds can be used as ligands in coordination chemistry, facilitating the formation of metal complexes with unique optical properties .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-17-12-15(16-13-17)25(22,23)19-9-5-8-18(10-11-19)24(20,21)14-6-3-2-4-7-14/h2-4,6-7,12-13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCJOGIYRTCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













